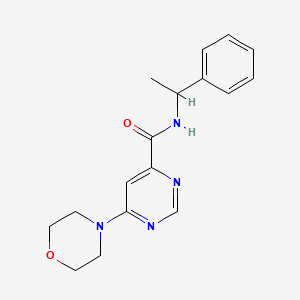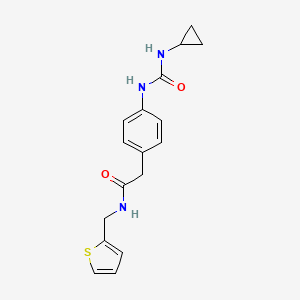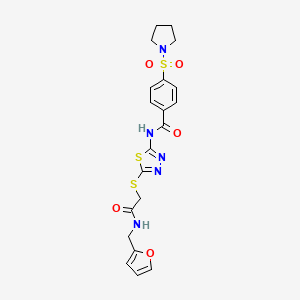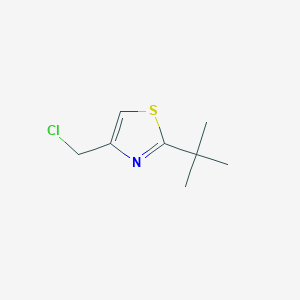
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with the molecular formula C9H9ClFNO2S It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Méthodes De Préparation
The synthesis of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole involves several steps. One common method includes the reaction of 5-chloro-4-fluoroindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can yield a variety of substituted indole derivatives.
Applications De Recherche Scientifique
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:
5-Chloro-4-fluoroindole: Lacks the methanesulfonyl group, which can significantly alter its chemical reactivity and biological activity.
4-Fluoro-1-methanesulfonylindole: Similar structure but without the chloro substituent, leading to different chemical and biological properties.
5-Chloro-1-methanesulfonylindole: Lacks the fluoro substituent, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
5-chloro-4-fluoro-1-methylsulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2S/c1-15(13,14)12-5-4-6-8(12)3-2-7(10)9(6)11/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLJXBPKWVQEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)
![4-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2403699.png)


![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)


![(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B2403710.png)


![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
